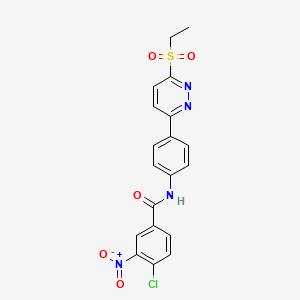

![molecular formula C8H8N2O B2857705 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one CAS No. 2287340-98-9](/img/structure/B2857705.png)

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N, N ′-bis [4-oxo-2- (pyridine-2-yl)-1,3-thiazolidin-3-yl]-2,2′- [1,3,5,7-tetraoxo-5,7-dihydropyrrolo [3,4- f ]isoindole-2,6 (1 H ,3 H )-diyl]diacetamide derivatives were synthesized starting from pyromellitic dianhydride .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a crucial intermediate in the synthesis of complex pyridine and pyrrole derivatives. For instance, it can be synthesized through a one-pot, four-component process involving coupling, isomerization, Stork-enamine alkylation, and cyclocondensation reactions (Yehia, Polborn, & Müller, 2002). This methodology highlights its central role in constructing cyclopentyl and cyclohexyl annealed pyridines with broad applications in pharmaceutical chemistry and natural product synthesis.

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of pyridine derivatives, including this compound, provide insights into their optical properties and potential applications in material science. For example, the study of various pyridine derivatives using IR and electronic spectroscopy, as well as UV-vis absorption and fluorescence spectroscopy, elucidates the effects of substituents on their emission spectra, offering a pathway to novel materials with tailored optical properties (Cetina, Tranfić, Sviben, & Jukić, 2010).

Applications in Material Science

The compound's utility extends into material science, where its derivatives are explored for their thermal, optical, and electrochemical properties. For instance, the synthesis of organosoluble poly(pyridine−imide) with a pendent pyrene group from a diamine containing a pyridine heterocyclic group demonstrates high solubility, good thermal stability, and unique optical and electrochromic properties (Liaw, Wang, & Chang, 2007). These characteristics make such materials promising for applications in electronic devices and sensors.

Organic Chemistry and Catalysis

Further, this compound derivatives serve as key intermediates in catalytic reactions and organic synthesis, demonstrating the compound's versatility in facilitating novel reaction pathways. For example, the Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization showcases a novel method for direct methyl group introduction onto the aromatic ring, leveraging the feedstock chemicals methanol and formaldehyde. This process exemplifies the innovative applications of pyridine derivatives in catalysis and synthetic chemistry (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Mécanisme D'action

Target of Action

The primary target of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Propriétés

IUPAC Name |

4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJSAINNIPKPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

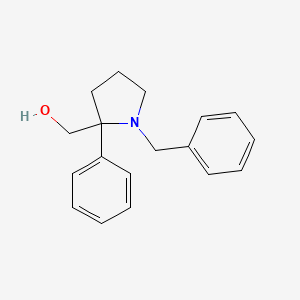

![N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2857623.png)

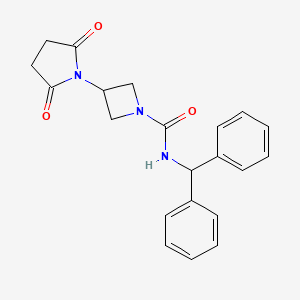

![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)

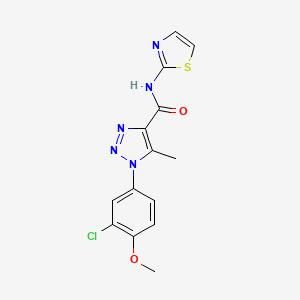

![4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2857628.png)

![4-Cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B2857630.png)

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)

![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)

![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)